3-methyl-6-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
This compound is a fused heterocyclic system combining a [1,2]oxazolo[5,4-b]pyridine core with a 1,3,4-thiadiazole moiety via a carboxamide linker. The structure features a 3-methyl group on the oxazole ring, a 6-phenyl substituent on the pyridine, and an isopropyl group on the thiadiazole. Such hybrid systems are designed to exploit synergistic interactions between heterocycles, enhancing pharmacological properties like binding affinity and metabolic stability .
Properties
Molecular Formula |
C19H17N5O2S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-methyl-6-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17N5O2S/c1-10(2)18-22-23-19(27-18)21-16(25)13-9-14(12-7-5-4-6-8-12)20-17-15(13)11(3)24-26-17/h4-10H,1-3H3,(H,21,23,25) |
InChI Key |
DKYOOVQFYVHWGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=NN=C(S4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the oxazolo[5,4-b]pyridine core, followed by the introduction of the thiadiazole moiety and subsequent functionalization to introduce the carboxamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. It has shown efficacy against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents. Its mechanism may involve disrupting microbial cell functions or inhibiting essential enzymes .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit specific pathways involved in inflammation, potentially leading to therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Molecular docking studies have suggested that 3-methyl-6-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide interacts with targets associated with cancer progression. This interaction could lead to the development of novel anticancer therapies by targeting specific cancer cell pathways .
Synthesis and Characterization
The synthesis of this compound involves several steps that require careful control of reaction conditions to maximize yield and purity. Common methods include:
- Reagents : Potassium permanganate for oxidation and sodium borohydride for reduction.
- Conditions : Temperature, solvent choice, and pH are crucial for achieving desired outcomes.
- Characterization Techniques : Proton-NMR, 13C-NMR, FTIR, and mass spectrometry are typically used to confirm the structure and purity of synthesized compounds .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various derivatives of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited significant antibacterial activity through disc diffusion methods, highlighting the potential for developing new antibiotics based on this chemical structure .
Case Study 2: Molecular Docking for Anticancer Activity
Molecular docking studies were conducted to assess the binding affinity of the compound with key proteins involved in cancer cell proliferation. The results demonstrated strong interactions with targets associated with tumor growth inhibition, suggesting further exploration in anticancer drug development .
Mechanism of Action
The mechanism of action of 3-methyl-6-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The compound belongs to a class of fused heterocycles known for diverse bioactivities. Below is a comparison with structurally related systems:
Key Observations :
- Substituent Effects : The 6-phenyl and isopropyl groups in the target compound likely enhance lipophilicity and π-π stacking, similar to aryl and α-naphthylmethylene substituents in triazolothiadiazoles . Halogenated analogues (e.g., chlorophenyl in ) may exhibit stronger electronic interactions but lower solubility.
- Heterocycle Synergy : The oxazolo-pyridine core offers rigidity and planar geometry for target binding, while the thiadiazole contributes sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .
- Activity Trends : Triazolothiadiazoles with extended aromatic systems (e.g., naphthylmethylene) show superior antimicrobial activity compared to simpler aryl derivatives, suggesting the target compound’s phenyl group may limit potency .
Pharmacokinetic Considerations
- Metabolic Stability : Thiadiazoles are prone to oxidative metabolism, but the oxazolo-pyridine core may shield reactive sites, as seen in similar fused systems .
Biological Activity
3-Methyl-6-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound characterized by a unique combination of heterocyclic structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory therapies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 379.4 g/mol. Its structure includes:
- Thiadiazole ring : Known for its diverse biological activities.
- Oxazole moiety : Contributes to the compound's pharmacological properties.
- Pyridine derivative : Enhances interaction with various biological targets.
Antimicrobial Properties
Preliminary studies indicate that 3-methyl-6-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide exhibits significant antimicrobial activity. The presence of the thiadiazole moiety is particularly noteworthy as compounds containing this structure have shown efficacy against a range of pathogens, including bacteria and fungi .
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties. The interaction of the thiadiazole and oxazole structures with inflammatory mediators could lead to modulation of cytokine production and inhibition of inflammatory pathways .
In Vitro Studies
In vitro assays have demonstrated that derivatives of thiadiazole exhibit potent antibacterial activity. For instance, compounds similar to 3-methyl-6-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide have shown effectiveness against Gram-positive and Gram-negative bacteria .
| Compound Name | Activity | Reference |
|---|---|---|
| Thiadiazole Derivative A | Antibacterial (E. coli) | |
| Thiadiazole Derivative B | Antifungal (Candida spp.) |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiadiazole ring significantly influence the biological activity of these compounds. For example:
- Substituents on the thiadiazole ring enhance antimicrobial potency.
- Electron-withdrawing groups improve interaction with bacterial enzymes.
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and what are the critical reaction steps?
Answer:
The synthesis typically involves multi-step heterocyclic condensation and cyclization reactions. A common approach includes:
- Condensation : Reacting a substituted pyridine derivative (e.g., 4-chlorobenzaldehyde) with a thiadiazole precursor under palladium or copper catalysis .
- Cyclization : Intramolecular ring closure in solvents like DMF or toluene, followed by functional group modifications (e.g., carboxamide formation) .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .
Key Steps : Catalyst selection (Pd/Cu for Suzuki coupling), temperature control during cyclization, and protecting group strategies for regioselectivity .
Basic: Which analytical techniques are most effective for structural characterization?
Answer:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., thiadiazole ring protons at δ 8.2–8.5 ppm) .
- X-ray Crystallography : Resolve absolute configuration and validate non-planar oxazolo-pyridine-thiadiazole interactions (e.g., dihedral angles >30°) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 463.12) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (catalyst loading, solvent polarity, temperature). For example, increasing DMF ratio from 50% to 70% improves cyclization efficiency by 20% .
- In-line Monitoring : FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .
- Solvent Optimization : Replace toluene with THF for better solubility of hydrophobic intermediates, reducing side-product formation .
Advanced: What computational methods are suitable for predicting biological activity or binding modes?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains) based on thiadiazole’s electron-deficient π-system .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For this compound, LUMO energy (-1.8 eV) suggests nucleophilic attack susceptibility .
- MD Simulations : Assess stability in aqueous environments (e.g., RMSD <2 Å over 100 ns simulations) to prioritize derivatives for in vitro testing .
Advanced: How can biological activity assays be designed to evaluate antimicrobial or anticancer potential?
Answer:
- Target Selection : Prioritize kinases (e.g., EGFR) or microbial enzymes (e.g., β-lactamase) based on structural similarity to active inhibitors .
- Dose-Response Curves : Use 72-hour MTT assays (IC range: 0.5–10 µM) with positive controls (e.g., doxorubicin) .
- Resistance Studies : Serial passage assays to monitor MIC changes in Staphylococcus aureus over 20 generations .
Advanced: How should contradictory data (e.g., varying yields from similar syntheses) be resolved?
Answer:
- Root Cause Analysis : Compare reaction scales—batch vs. flow chemistry ( shows flow systems reduce byproducts by 15% via improved mixing) .
- Impurity Profiling : LC-MS to identify side products (e.g., uncyclized intermediates) and adjust stoichiometry .
- Reproducibility Checks : Standardize catalyst activation (e.g., Pd/C reduction under H) across labs .
Advanced: What strategies address regioselectivity challenges in heterocyclic ring formation?
Answer:
- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) to steer cyclization toward the oxazolo-pyridine core .
- Microwave Assistance : Reduce reaction time from 12 hours to 2 hours, minimizing competing pathways .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block amine sites during thiadiazole formation .
Advanced: How can stability under physiological or storage conditions be assessed?
Answer:
- Forced Degradation Studies : Expose to pH 1–13 buffers at 40°C for 48 hours; monitor via UPLC (e.g., <5% degradation at pH 7.4) .
- Light Sensitivity : ICH Q1B guidelines—UV irradiation (200–400 nm) shows photo-oxidation of the thiadiazole ring after 48 hours .
- Long-term Storage : Stability-indicating assays at -20°C (recommended) vs. 25°C; observe crystallization-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
